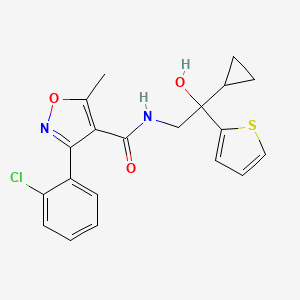

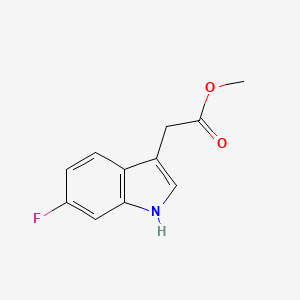

![molecular formula C7H10Cl2N6O2 B2638671 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride CAS No. 2416230-59-4](/img/structure/B2638671.png)

2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazolo[1,5-a]pyrimidines are a type of heterocycle that has been used in various areas of drug design . They are structurally similar to purines, and have been proposed as possible surrogates of the purine ring . They can also serve as bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can involve various methods, including cyclization . The choice of substituents on the triazolo[1,5-a]pyrimidine ring can significantly influence the properties of the resulting compounds .Molecular Structure Analysis

The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . This means that they have the same number of π electrons and can have similar chemical properties.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can depend on the specific substituents on the ring. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can depend on the specific substituents on the ring. For instance, the melting point and NMR spectra can vary widely among different compounds .Scientific Research Applications

Synthesis Methods:

- A novel method for synthesizing 1,2,4-triazolo[4,3-a]pyrimidines involves reacting 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides, yielding good results and allowing for further chemical modifications (Hassaneen, Abdelhadi, & Abdallah, 2001).

- The electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate (Triazid) have been studied, revealing insights into its redox behavior, which could contribute to its application as a promising antiviral drug (Ivoilova et al., 2021).

Chemical Properties:

- The nitration of azolo[1,5-a]pyrimidin-7-amines has been investigated, with conditions affecting the nitration products. This process led to the creation of a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which were then reduced and subjected to heterocyclization to form annulated cycles, demonstrating the compound's chemical versatility and potential for further applications (Gazizov et al., 2020).

- The synthesis of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines based on σH-adducts of 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine with carbonyl compounds showcases the compound's reactivity and potential for creating a wide range of chemical structures (Gorbunov et al., 2008).

Biochemical and Pharmacological Applications

Biochemical Insights:

- The antimicrobial activity of nitro derivatives of azolo[1,5-a]-pyrimidine and azolo[5,1-c][1,2,4]triazine has been observed, indicating their potential as antimicrobial agents. This highlights the compound's relevance in studying and developing new antimicrobial therapies (Rusinov et al., 2004).

- A study on the synthesis and evaluation of anti-tumor activity of triazolo[1,5-a]pyrimidine on cancer cells demonstrates the compound's potential in cancer therapy. It showcases its ability to induce cellular apoptosis and inhibit the epithelial-to-mesenchymal transition process, marking its significance in cancer research (Safari et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2.2ClH/c8-2-1-6-10-7-9-3-5(13(14)15)4-12(7)11-6;;/h3-4H,1-2,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEAMGYVLOWSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC(=NN21)CCN)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

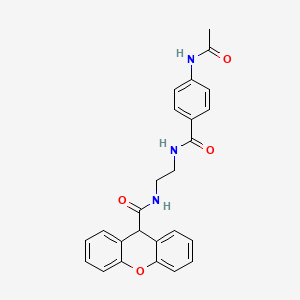

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

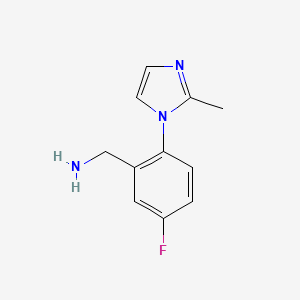

![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)

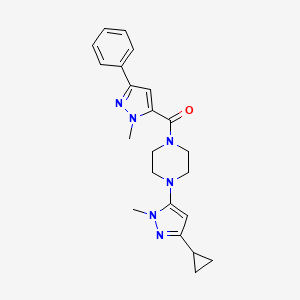

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)